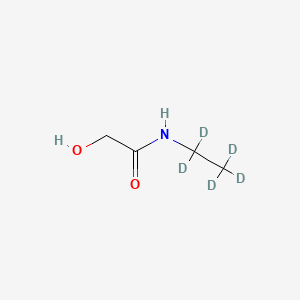
Lodoxamide impurity 1-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lodoxamide impurity 1-d5 is a deuterium-labeled derivative of n-Ethyl-2-hydroxyacetamide. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lodoxamide impurity 1-d5 is synthesized by incorporating deuterium into n-Ethyl-2-hydroxyacetamide. The specific synthetic routes and reaction conditions for this process are not widely detailed in the literature. the general approach involves the use of deuterated reagents and solvents to achieve the desired deuterium labeling .
Industrial Production Methods
The industrial production of this compound involves the use of specialized facilities capable of handling isotope-labeled compounds. The production process must ensure high purity and consistency, which is critical for its use in scientific research .
Análisis De Reacciones Químicas
Types of Reactions
Lodoxamide impurity 1-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Lodoxamide impurity 1-d5 has several scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Employed in metabolic studies to understand the pharmacokinetic and metabolic profiles of drugs.
Medicine: Utilized in the development of pharmaceuticals to study drug metabolism and pharmacokinetics.
Industry: Applied in the production of isotope-labeled compounds for various research purposes.
Mecanismo De Acción
The mechanism of action of Lodoxamide impurity 1-d5 is related to its role as a stable isotope-labeled compound. By incorporating deuterium into the molecule, it can affect the pharmacokinetic and metabolic profiles of drugs. This is achieved by altering the rate of metabolic reactions and the stability of the compound in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
n-Ethyl-2-hydroxyacetamide: The non-deuterated form of Lodoxamide impurity 1-d5.
Other deuterium-labeled compounds: Such as deuterium-labeled amino acids and nucleotides.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to differences in the pharmacokinetic and metabolic profiles compared to non-deuterated compounds, making it a valuable tool in drug development and metabolic studies .
Propiedades
Fórmula molecular |
C4H9NO2 |
|---|---|
Peso molecular |
108.15 g/mol |
Nombre IUPAC |
2-hydroxy-N-(1,1,2,2,2-pentadeuterioethyl)acetamide |
InChI |
InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)/i1D3,2D2 |
Clave InChI |
HWVOWKVXWMUGMS-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])NC(=O)CO |
SMILES canónico |
CCNC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



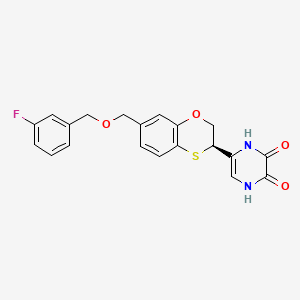
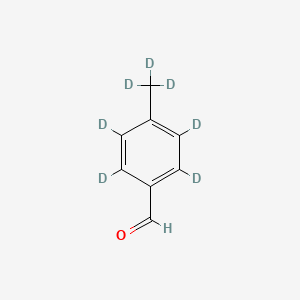
![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
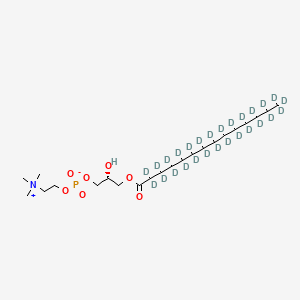
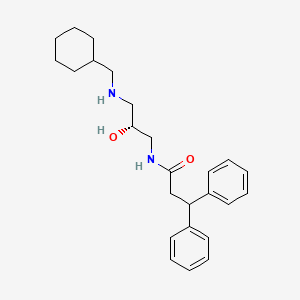
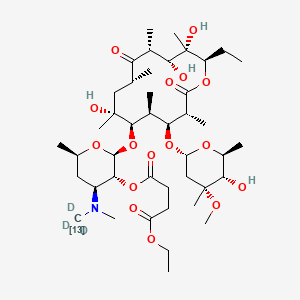
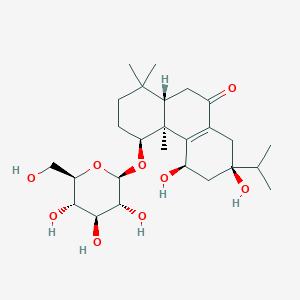

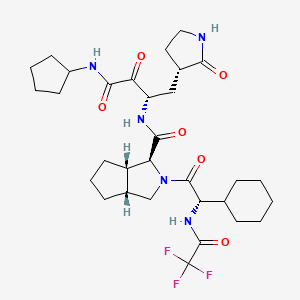
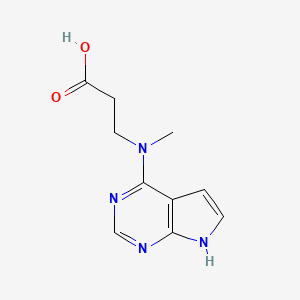
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
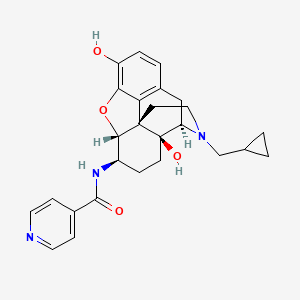
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)
